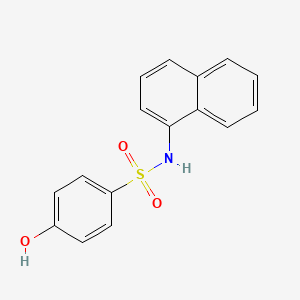
4-hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring, a benzene ring with a hydroxyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group, forming 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group, yielding 1-naphthylamine.
Sulfonation: The amine group in 1-naphthylamine is sulfonated to form 1-naphthalenesulfonic acid.
Hydroxylation: The sulfonic acid group is hydroxylated to introduce the hydroxyl group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonic acid.
Reduction: Formation of 1-naphthylamine.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.
Medicine: In medicine, this compound has been investigated for its antimicrobial properties. It has shown activity against certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mecanismo De Acción
The mechanism by which 4-hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological processes, leading to the desired therapeutic effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria.
Receptor Binding: The sulfonamide group can bind to receptors on the surface of cells, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Naphthalene-1-sulfonic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxybenzene-1-sulfonamide: Similar structure but lacks the naphthalene ring.
Naphthalene-1-ylamine: Similar structure but lacks the sulfonamide group.
Uniqueness: 4-Hydroxy-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to its combination of a naphthalene ring, a hydroxyl group, and a sulfonamide group. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
4-hydroxy-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-13-8-10-14(11-9-13)21(19,20)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFUXKBKQWDDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














